

Spectroscopic analysis (NMR, IR, MS) of 2(3H)-Benzothiazolethione,6-butyl-(9Cl)

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Compound of Interest

Compound Name: 2(3H)-Benzothiazolethione,6-butyl-(9Cl)

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Spectroscopic Analysis of 6-butyl-2(3H)-benzothiazolethione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-butyl-2(3H)-benzothiazolethione, a derivative of the versatile heterocyclic compound 2-mercaptopbenzothiazole.^[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a predictive framework for researchers working with this and similar molecules. The methodologies for these key analytical techniques are also outlined.

Molecular Structure and Spectroscopic Overview

6-butyl-2(3H)-benzothiazolethione belongs to the benzothiazole class of organic compounds, which are characterized by a benzene ring fused to a thiazole ring. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, with the thione form being more stable in solution and the solid state.^[2] The addition of a butyl group at the 6-position of the benzothiazole core introduces specific spectroscopic signatures that are detailed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-butyl-2(3H)-benzothiazolethione, both ^1H and ^{13}C NMR are crucial for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the aromatic protons on the benzothiazole ring and the aliphatic protons of the butyl group. The chemical shifts are influenced by the electron-withdrawing nature of the heterocyclic ring and the electron-donating effect of the alkyl substituent.

Table 1: Predicted ^1H NMR Data (in CDCl_3)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic-H	7.10 - 7.50	Multiplet	3H
-CH ₂ - (butyl, α to ring)	2.60 - 2.80	Triplet	2H
-CH ₂ - (butyl, β)	1.55 - 1.75	Sextet	2H
-CH ₂ - (butyl, γ)	1.30 - 1.50	Sextet	2H
-CH ₃ (butyl, δ)	0.90 - 1.00	Triplet	3H
N-H	9.50 - 11.00	Broad Singlet	1H

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Data

Carbon	Chemical Shift (δ , ppm)
C=S	185 - 195
Aromatic C (quaternary)	125 - 150
Aromatic C-H	110 - 125
-CH ₂ - (butyl, α to ring)	30 - 35
-CH ₂ - (butyl, β)	25 - 30
-CH ₂ - (butyl, γ)	20 - 25
-CH ₃ (butyl, δ)	10 - 15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-butyl-2(3H)-benzothiazolethione will show characteristic absorption bands for the N-H, C-H, C=S, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H stretch	3400 - 3200	Medium, Broad
Aromatic C-H stretch	3100 - 3000	Medium
Aliphatic C-H stretch	2960 - 2850	Strong
C=N stretch	1620 - 1580	Medium
Aromatic C=C stretch	1600 - 1450	Medium to Strong
C=S stretch	1250 - 1020	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 6-butyl-2(3H)-benzothiazolethione, the

molecular ion peak and characteristic fragment ions will be observed.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
223	[M] ⁺ (Molecular Ion)
180	[M - C ₃ H ₇] ⁺
167	[M - C ₄ H ₈] ⁺
135	[C ₇ H ₅ NS] ⁺

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

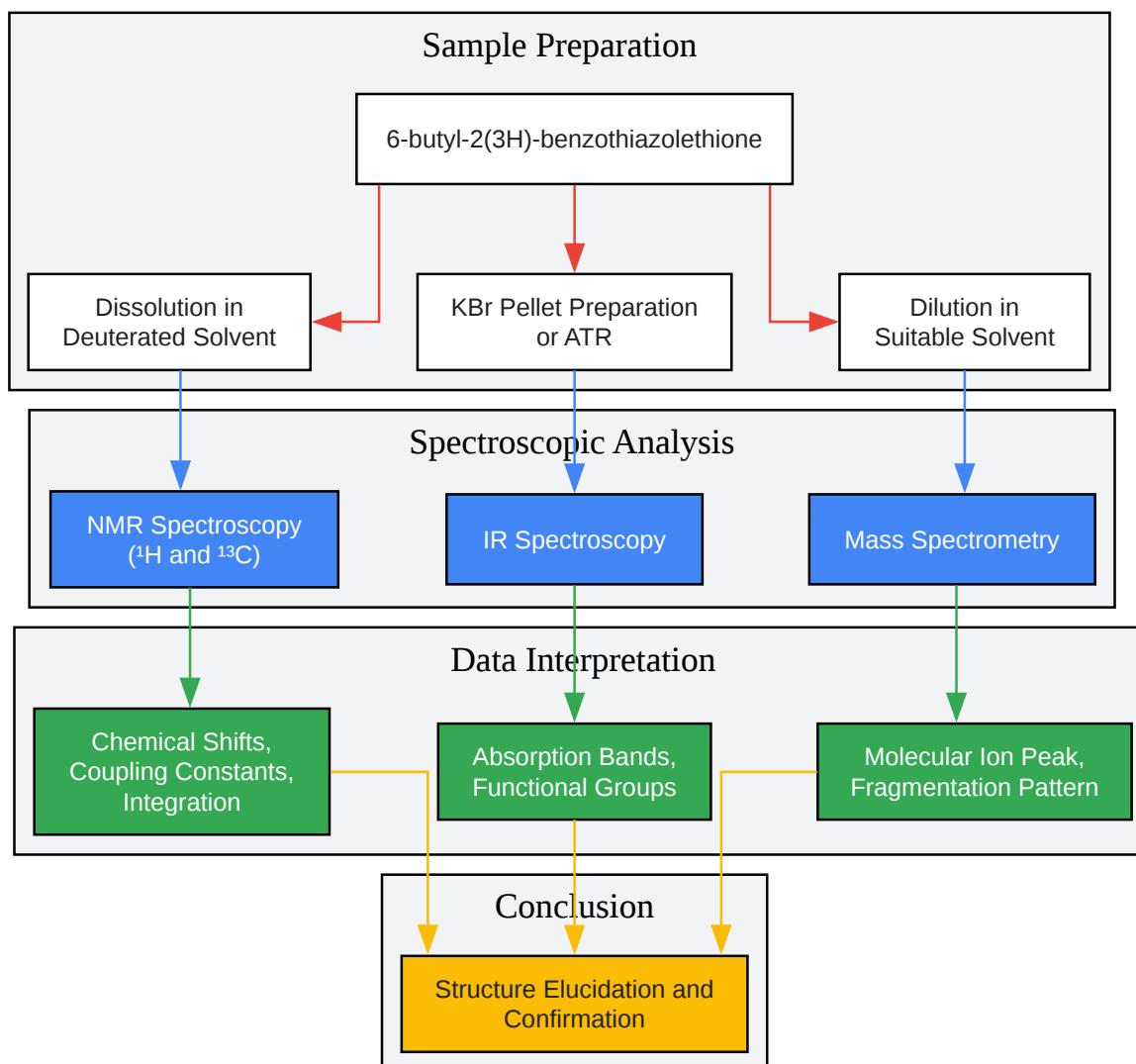
- Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and identify fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 6-butyl-2(3H)-benzothiazolethione.



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Caption: Workflow for Spectroscopic Analysis.

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